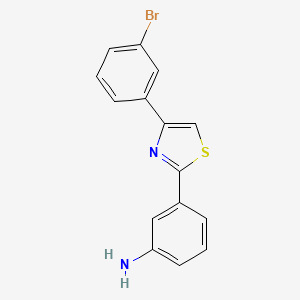

3-(4-(3-Bromophenyl)thiazol-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

886496-22-6 |

|---|---|

Molecular Formula |

C15H11BrN2S |

Molecular Weight |

331.2 g/mol |

IUPAC Name |

3-[4-(3-bromophenyl)-1,3-thiazol-2-yl]aniline |

InChI |

InChI=1S/C15H11BrN2S/c16-12-5-1-3-10(7-12)14-9-19-15(18-14)11-4-2-6-13(17)8-11/h1-9H,17H2 |

InChI Key |

VQTNSFDUMDAJIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 3 Bromophenyl Thiazol 2 Yl Aniline and Its Analogues

Established Synthetic Routes for Thiazole-Aniline Core Structures

The construction of the thiazole-aniline core relies on several well-established synthetic strategies. These methods offer versatility in introducing various substituents onto the heterocyclic and aromatic rings.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. This method classically involves the condensation reaction between an α-haloketone and a thioamide derivative. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction efficiency, expanding substrate scope, and employing more environmentally benign conditions. These modifications include the use of microwave irradiation, solid-phase synthesis techniques, and various catalysts to accelerate the reaction and improve yields. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times from hours to minutes and often result in higher yields of the desired 2-aminothiazole derivatives. Furthermore, the development of one-pot, multi-component reactions based on the Hantzsch condensation allows for the efficient assembly of complex thiazole derivatives from simple starting materials.

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thiourea/Thioamide Derivatives

A widely utilized and versatile method for constructing the 2-aminothiazole core is the cyclization reaction between α-halocarbonyl compounds and thiourea or its derivatives. This reaction is a direct application of the Hantzsch thiazole synthesis. The thiourea acts as the thioamide component, providing the N-C-S backbone necessary for the formation of the thiazole ring.

The reaction mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the final 2-aminothiazole product. The versatility of this method lies in the ability to use a wide range of substituted α-halocarbonyls and thioureas, allowing for the introduction of diverse functionalities at various positions of the thiazole ring.

Palladium-Catalyzed Coupling Strategies for Aryl-Thiazole Linkages

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the linkage between aryl and thiazole moieties. These methods offer a convergent approach to the synthesis of aryl-thiazole derivatives, allowing for the late-stage introduction of aryl groups.

Strategies such as the Suzuki-Miyaura, Stille, and direct C-H arylation reactions have been successfully employed. In the context of synthesizing compounds like 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline, a palladium catalyst can be used to couple a pre-functionalized thiazole with an appropriate aryl partner. For example, a 2-aminothiazole derivative could be coupled with an aryl halide or boronic acid. Palladium-catalyzed N-arylation of 2-aminothiazoles has also been developed, providing a direct method to introduce aryl substituents onto the amino group of the thiazole ring. These methods are valued for their high functional group tolerance and the ability to construct complex molecules with high precision.

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through a targeted application of the Hantzsch thiazole synthesis. This involves the careful selection and synthesis of appropriate precursors followed by an optimized cyclization reaction.

Precursor Synthesis and Intermediate Derivatization

The key precursors for the synthesis of this compound via the Hantzsch method are 1-(3-aminophenyl)thiourea and 2-bromo-1-(3-bromophenyl)ethanone.

Synthesis of 1-(3-aminophenyl)thiourea: This precursor can be synthesized from 1,3-phenylenediamine. One common method involves the reaction of 1,3-phenylenediamine with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to yield the desired thiourea. Alternatively, reaction with ammonium thiocyanate under acidic conditions can also be employed.

Synthesis of 2-bromo-1-(3-bromophenyl)ethanone: This α-haloketone can be prepared from 3-bromoacetophenone. The bromination of the α-carbon of the acetophenone can be achieved using various brominating agents, such as bromine in a suitable solvent or N-bromosuccinimide (NBS).

Once the 2-amino-4-(3-bromophenyl)thiazole core is synthesized, further derivatization can be undertaken. For instance, the amino group can be acylated or undergo other transformations to introduce additional functionalities.

Optimization of Reaction Conditions and Yield Enhancement

The reaction between 1-(3-aminophenyl)thiourea and 2-bromo-1-(3-bromophenyl)ethanone to form this compound is a classic Hantzsch synthesis. Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product.

Several factors can be adjusted to enhance the reaction outcome:

Solvent: A variety of solvents can be used, with ethanol, methanol, and dimethylformamide (DMF) being common choices. The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions. Microwave-assisted heating can significantly shorten the reaction time and improve the yield.

Catalyst: While the Hantzsch synthesis can proceed without a catalyst, the addition of a catalytic amount of an acid or a base can sometimes accelerate the reaction.

Reaction Time: The optimal reaction time needs to be determined experimentally, often by monitoring the reaction progress using techniques like thin-layer chromatography (TLC).

By systematically varying these parameters, the yield of this compound can be significantly improved.

Below is an interactive data table summarizing the impact of different reaction conditions on the yield of a model Hantzsch thiazole synthesis.

| Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

| Ethanol | Reflux | None | 6 | 75 |

| DMF | 100 | Acetic Acid | 4 | 82 |

| Methanol (Microwave) | 90 | None | 0.5 | 95 |

| Ethanol | 25 | None | 24 | 40 |

Advanced Derivatization Strategies for Structural Modification

The strategic modification of the this compound structure is crucial for exploring its chemical space and developing analogues with enhanced characteristics. The molecule contains three distinct regions amenable to chemical alteration: the aniline (B41778) ring, the bromophenyl ring, and the central thiazole heterocycle.

The aniline moiety, with its reactive amino (-NH2) group, is a prime target for functionalization. The amino group strongly activates the aromatic ring, directing electrophilic substitutions to the ortho and para positions. However, this high reactivity can also lead to challenges such as polysubstitution and oxidative decomposition, particularly in reactions like direct nitration or halogenation libretexts.org.

A common and effective strategy to modulate this reactivity is the protection of the amino group, typically through acetylation to form an acetanilide. This transformation attenuates the activating effect of the substituent, allowing for more controlled subsequent reactions libretexts.org. The resulting amide can then be hydrolyzed to regenerate the amino group if desired.

Key functionalization reactions for the aniline moiety include:

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functional group. For example, treatment with chloroacetyl chloride yields a chloroacetamide derivative, which can serve as an intermediate for further cyclization or substitution reactions nih.govmdpi.com.

Formation of Schiff Bases: Condensation of the primary amine with various aromatic aldehydes leads to the formation of imines (Schiff bases). These intermediates are valuable for synthesizing other heterocyclic systems, such as thiazolidinones nih.govmdpi.comresearchgate.net.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl, and cyano groups.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides (e.g., Chloroacetyl chloride) | Amide derivatives | Modulates reactivity; provides intermediate for further synthesis nih.govmdpi.com. |

| Schiff Base Formation | Aromatic aldehydes | Imines (Schiff bases) | Key intermediates for synthesizing new heterocyclic rings nih.govmdpi.com. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Introduces biologically relevant sulfonamide moiety. |

The bromine atom on the phenyl ring at the C-4 position of the thiazole is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the extension of the molecular structure and the introduction of different functionalities.

Suzuki Cross-Coupling: This palladium-catalyzed reaction is highly effective for forming new carbon-carbon bonds. By reacting the bromophenyl moiety with various arylboronic acids, a wide range of biaryl structures can be synthesized. For instance, 2-(4-bromophenyl)benzo[d]thiazole has been successfully coupled with different arylboronic acids to produce derivatives with high yields (80-95%) hpu2.edu.vn.

C-S Cross-Coupling: The bromine atom can be substituted with sulfur-containing groups. A microwave-assisted, copper-catalyzed C-S cross-coupling reaction has been developed to react 2-(4-bromophenyl)-benzothiazole with a variety of aryl, aliphatic, and heteroaryl thiols, affording novel thioether derivatives in good to excellent yields rsc.org.

Other Cross-Coupling Reactions: The bromophenyl group is also amenable to other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination, further expanding the range of possible modifications.

| Cross-Coupling Reaction | Catalyst/Reagents | Coupling Partner | Resulting Moiety |

|---|---|---|---|

| Suzuki | Pd(0) catalyst, Base | Arylboronic acids | Biaryl systems hpu2.edu.vn |

| C-S Coupling | Cu(I) catalyst, Base | Thiols (aryl, aliphatic) | Thioethers rsc.org |

| Heck | Pd(0) catalyst, Base | Alkenes | Styrenyl derivatives |

| Sonogashira | Pd(0)/Cu(I) catalyst, Base | Terminal alkynes | Alkynyl derivatives |

The thiazole ring itself offers positions for further functionalization, primarily at the C-2 and C-5 positions. The C-2 position is particularly reactive due to its acidic proton nih.gov.

C-H Functionalization/Arylation: Direct C-H functionalization is a powerful tool for modifying the thiazole core without pre-functionalization. Palladium-catalyzed C-H arylation can selectively introduce aryl groups at the C-2 position researchgate.net. The use of a thiazole N-oxide can further enhance reactivity and direct substitution reliably to the C-2 position under milder conditions wikipedia.org.

Synthesis of 2,5-Disubstituted Analogues: While the Hantzsch synthesis is a classic method for thiazole formation, creating specific 2,5-disubstituted patterns can be challenging acs.org. Modern methods have been developed to overcome these limitations. One such method involves a one-pot, metal-free synthesis from N-substituted α-amino acids, which provides access to a broad range of 2,5-disubstituted thiazoles in excellent yields acs.org. Another approach involves the palladium-catalyzed regioselective C–H alkenylation to build diversified substitution patterns at the C-2 and C-5 positions rsc.org.

Functionalization via Lithiation: The C-2 position can be deprotonated using a strong base to form a 2-lithiothiazole intermediate. This nucleophilic species can then react with various electrophiles to introduce a wide array of substituents wikipedia.org.

The ability to introduce diverse substituents at these key positions is critical for structure-activity relationship (SAR) studies, as modifications at the C-5 position, for example, have been shown to influence biological activity in related thiazole derivatives nih.gov.

Green Chemistry Approaches in Thiazole Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for heterocyclic compounds like thiazoles. These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency bepls.commedmedchem.com.

One-Pot MCRs: Several MCRs for thiazole synthesis have been reported. For example, a four-component reaction of ketones, aldehydes, an ammonium salt, and elemental sulfur under metal-free conditions can produce polysubstituted thiazoles rsc.org. Another MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, using a recyclable nanoparticle catalyst benthamdirect.com.

Recyclable Catalysts: The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. Examples include:

Chitosan-based hydrogels: A cross-linked chitosan hydrogel has been used as a recyclable, eco-friendly biocatalyst for thiazole synthesis, demonstrating high yields and the ability to be reused multiple times without significant loss of efficiency mdpi.com.

Nanoparticle Catalysts: NiFe2O4 nanoparticles have proven to be effective and reusable catalysts for the one-pot synthesis of thiazole scaffolds acs.org. Similarly, a chitosan-capped calcium oxide nanocomposite has been used as a heterogeneous base promoter for high-yield thiazole production nih.gov.

Porous Organic Polymers: Palladium-metalated porous organic polymers can act as recyclable heterogeneous catalysts for the synthesis of thiazole derivatives from thiobenzamides and isonitriles acs.org.

Eliminating volatile organic solvents and utilizing alternative energy sources are key green chemistry strategies that have been successfully applied to thiazole synthesis.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions minimizes waste and simplifies product purification. The Hantzsch synthesis of thiazole derivatives, for instance, can be effectively carried out in a one-pot procedure without any solvent nih.govresearchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods nih.govresearchgate.netsemanticscholar.org.

The Hantzsch reaction can be significantly accelerated using microwave heating, reducing reaction times from hours to minutes and improving yields from 45-65% to 70-92% researchgate.net.

Microwave-assisted one-pot, three-component syntheses have been developed for creating novel thiazolyl-pyridazinediones nih.gov.

Solvent-free, catalyst-free microwave-assisted reactions have been used for the rapid synthesis of hydrazinyl thiazoles from ketones, thiosemicarbazide (B42300), and phenacyl bromides bepls.com.

These green protocols not only make the synthesis of thiazole derivatives more sustainable but also often provide access to novel structures with greater efficiency bepls.comingentaconnect.com.

| Green Chemistry Approach | Example Protocol | Key Advantages |

|---|---|---|

| Multi-Component Reaction (MCR) | Four-component reaction of ketones, aldehydes, ammonium salt, and sulfur rsc.org. | High atom economy, reduced steps, less waste researchgate.net. |

| Recyclable Catalyst | Use of chitosan-based hydrogels or NiFe2O4 nanoparticles mdpi.comacs.org. | Catalyst can be recovered and reused, reducing cost and waste. |

| Solvent-Free Synthesis | One-pot Hantzsch reaction without solvent researchgate.net. | Eliminates hazardous solvents, simplifies purification. |

| Microwave-Assisted Synthesis | Microwave-assisted Hantzsch reaction nih.govresearchgate.net. | Drastically reduced reaction times, higher yields, improved purity semanticscholar.org. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline would display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the three rings (aniline, bromophenyl, and thiazole) are expected to resonate in the downfield region, typically between δ 6.5 and 8.5 ppm, due to the deshielding effect of the ring currents.

The single proton on the thiazole (B1198619) ring (H-5) is anticipated to appear as a sharp singlet, with a chemical shift influenced by the adjacent sulfur and nitrogen atoms. Protons on the 3-bromophenyl and 3-aminophenyl rings would exhibit more complex splitting patterns (multiplets, doublets, triplets) depending on their position and coupling with neighboring protons. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table presents predicted values based on typical ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiazole-H5 | ~7.5 - 7.8 | s (singlet) |

| Aniline (B41778) Ring Protons | ~6.7 - 7.4 | m (multiplet) |

| Bromophenyl Ring Protons | ~7.3 - 8.2 | m (multiplet) |

| Amine (-NH₂) | ~5.0 - 6.0 | br s (broad singlet) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would be characterized by a series of peaks in the aromatic region (δ 100-150 ppm). The carbons of the thiazole ring would resonate at the lower end of this region, with the C-2 and C-4 carbons, being bonded to heteroatoms, appearing further downfield (δ 150-170 ppm). The carbon atom attached to the bromine (C-Br) would show a chemical shift around δ 122 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on typical ranges for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiazole C2 | ~165 - 169 |

| Thiazole C4 | ~148 - 152 |

| Thiazole C5 | ~110 - 115 |

| Aniline Ring Carbons | ~115 - 150 |

| Bromophenyl Ring Carbons | ~120 - 138 |

| C-Br Carbon | ~122 - 124 |

| C-NH₂ Carbon | ~145 - 148 |

To definitively assign all proton and carbon signals, especially for the complex aromatic regions, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the aniline and bromophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different rings, for example, by showing a correlation from the aniline protons to the thiazole C-2, and from the bromophenyl protons to the thiazole C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₅H₁₁BrN₂S), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.

Electron Impact (EI) or Electrospray Ionization (ESI) would generate fragment ions. The fragmentation would likely involve cleavage at the bonds connecting the rings to the central thiazole core. Common fragmentation pathways for related thiazole derivatives often involve the initial loss of radicals or stable molecules, leading to characteristic daughter ions that help confirm the structure.

Table 3: Predicted Mass Spectrometry Data for this compound This table presents predicted values based on the compound's elemental composition and known fragmentation patterns of similar structures.

| Ion | Calculated m/z | Description |

| [M]⁺ | 330.99 | Molecular ion (containing ⁷⁹Br) |

| [M+2]⁺ | 332.99 | Molecular ion (containing ⁸¹Br) |

| [M-Br]⁺ | 252.06 | Loss of bromine radical |

| [C₉H₆NS]⁺ | 160.02 | Fragment corresponding to the aminophenyl-thiazole moiety |

| [C₆H₄Br]⁺ | 154.95 | Fragment corresponding to the bromophenyl moiety |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of the title compound would show several characteristic absorption bands. The N-H stretching of the primary amine group (-NH₂) would appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations from the aromatic and thiazole rings would be observed in the 1500-1650 cm⁻¹ region. The presence of the C-Br bond would be confirmed by a strong absorption in the fingerprint region, typically around 500-680 cm⁻¹. nih.gov

Table 4: Predicted IR Absorption Bands for this compound This table presents predicted values based on characteristic frequencies for known functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3350 - 3450 | Medium, Sharp (doublet) |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| C=N Stretch (Thiazole) | ~1630 | Medium-Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong (multiple bands) |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 700 - 750 | Weak-Medium |

| C-Br Stretch | 500 - 680 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Due to the extended conjugated π-system spanning the aniline, thiazole, and bromophenyl rings, this compound is expected to absorb strongly in the UV region. The spectrum would likely exhibit intense absorption bands corresponding to π → π* transitions. The exact position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment.

Studying the compound in solvents of varying polarity could reveal solvatochromic effects—a shift in λmax with a change in solvent polarity. This behavior provides insight into the change in dipole moment between the ground and excited states of the molecule, further characterizing its electronic structure.

Unable to Generate Article: Specific Crystallographic Data Not Found

Following a comprehensive search for scientific literature and crystallographic databases, specific X-ray crystallography data for the compound This compound could not be located. The generation of the requested article section, "3.5. X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions," requires precise, experimentally determined data, including unit cell parameters, space group, atomic coordinates, and details of intermolecular interactions.

Without access to a published crystal structure for this specific molecule, it is not possible to provide a scientifically accurate and detailed analysis of its solid-state conformation and intermolecular interactions. The creation of such content in the absence of verifiable research findings would constitute speculation and fall outside the required standards of scientific accuracy.

While searches yielded crystallographic information for structurally related, yet distinct, bromophenyl thiazole derivatives, the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from these other compounds. Therefore, the requested article section cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 3 4 3 Bromophenyl Thiazol 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Properties

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

No published data available.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity, Global Hardness, Softness, Chemical Potential, Fukui Functions)

No published data available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

No published data available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No published data available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

No published data available.

This report underscores a clear opportunity for new research into the theoretical aspects of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline, which could provide valuable insights into its chemical behavior and potential applications.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Density Functional Theory (DFT) stands as a cornerstone for the theoretical prediction of spectroscopic parameters for this compound and its analogs. Through the application of methodologies like B3LYP with a 6-311G(d,p) basis set, researchers can accurately compute vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical calculations are pivotal for the interpretation and validation of experimental spectroscopic data.

Theoretical vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra, facilitating the precise assignment of vibrational modes to the molecule's functional groups. For instance, characteristic stretching and bending vibrations for C-H, N-H, C=N, and C-S bonds can be predicted. nih.gov In a study of related thiazole (B1198619) derivatives, IR spectroscopy confirmed the presence of the thiazole nucleus through characteristic C-S and C=N linkages, with N-H stretching of an amino group and C-Br stretching also identified. nih.gov

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts for the protons and carbons of the phenyl, aniline (B41778), and thiazole rings can be benchmarked against experimental data to confirm the molecular structure. nih.gov For example, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the carbon atoms of the phenyl nucleus were observed in the ¹³C-NMR spectra around δ 109.4-150.8 ppm, while the thiazole carbons appeared around δ 109.6-172.4 ppm. nih.gov The proton of the thiazole ring typically shows a singlet in the ¹H-NMR spectrum between δ 6.9 and 7.80 ppm. nih.gov

Table 1: Experimental Spectroscopic Data for Related Thiazole Derivatives

| Compound Type | Spectroscopic Data | Observed Values (ppm or cm⁻¹) |

| 4-(4-bromophenyl) thiazol-2-amine intermediate | IR (cm⁻¹) | N-H str: 817, C-Br str: 666, C-N str: 1265, C-S: 725, C=N: 1632 nih.gov |

| 4-(4-bromophenyl) thiazol-2-amine intermediate | ¹H-NMR (ppm) | NH₂: 6.9 (singlet) nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | ¹³C-NMR (ppm) | Phenyl C: 109.4-150.8, Thiazole C: 109.6-172.4 nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | ¹H-NMR (ppm) | Thiazole C-H: 6.9-7.80 (singlet) nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational preferences and environmental interactions of this compound. By simulating the motion of atoms over time, MD can reveal the molecule's flexibility and the influence of solvent molecules.

The explicit modeling of solvent molecules in MD simulations allows for a detailed investigation of solvent effects. The interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces, can significantly influence the conformational equilibrium and properties of this compound. Understanding these interactions is vital for predicting its behavior in a physiological or chemical environment. For instance, the amino group on the aniline ring can act as both a hydrogen-bond donor and acceptor, influencing its interaction with polar solvents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies of Analogues

QSAR and QSPR studies are essential computational tools for establishing mathematical models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. For analogs of this compound, these studies are instrumental in guiding the design of new molecules with optimized characteristics.

The initial step in QSAR/QSPR involves the calculation of a wide array of molecular descriptors for a series of structurally related compounds. These descriptors quantify various aspects of the molecule's topology, geometry, electronic nature, and physicochemical properties. Examples of descriptors include:

Topological descriptors: Molecular connectivity indices.

Geometrical descriptors: Molecular surface area and volume.

Electronic descriptors: Dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Physicochemical descriptors: Lipophilicity (logP) and molar refractivity.

Following the calculation of these descriptors, statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to construct a predictive model. This model is an equation that links a selection of descriptors to the observed biological activity or property.

The generated QSAR/QSPR models are then utilized to interpret the relationship between the computational parameters and the observed activities of the this compound analogues. For example, a QSAR model might indicate that a particular biological activity is positively influenced by increased lipophilicity and negatively by the LUMO energy.

This correlative understanding provides deep insights into the mechanism of action and highlights the key molecular features driving the desired effect. This knowledge is then applied in the rational design of novel analogues with potentially enhanced potency or improved properties. The robustness and predictive accuracy of these models are rigorously evaluated through internal and external validation procedures.

In Vitro Mechanistic Investigations of 3 4 3 Bromophenyl Thiazol 2 Yl Aniline and Its Derivatives

Enzyme Inhibition and Activation Studies

Derivatives based on the phenyl-thiazole framework have been extensively evaluated for their ability to modulate the activity of various enzymes, particularly protein kinases, which are crucial in cancer cell signaling.

Kinase Inhibition Profiling (e.g., EGFR, VEGFR-2, c-Met, HER2 kinase)

The thiazole (B1198619) moiety is a key feature in many compounds designed to target the ATP-binding site of protein kinases. Research has demonstrated that derivatives of this class are potent inhibitors of several receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

EGFR and HER2 Inhibition: A novel series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated as potential anticancer agents. Within this series, compounds 39 and 43 emerged as potent dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Compound 43 was particularly effective against HER2, demonstrating inhibition at sub-micromolar concentrations. researchgate.netnih.gov Molecular modeling confirmed that these compounds fit well within the kinase domains, highlighting the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for activity. researchgate.net

VEGFR-2 and c-Met Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a critical target in cancer therapy. mdpi.com Several thiazole-based compounds have been developed as potent VEGFR-2 inhibitors. mdpi.com For instance, certain thiazolyl-pyrazoline derivatives were identified as potent dual inhibitors of EGFR and VEGFR-2. tandfonline.com Specifically, compound 10d in one study was the most potent VEGFR-2 inhibitor, with an IC50 value of 43.0 ± 2.4 nM. tandfonline.com This dual inhibitory action is a sought-after characteristic in developing broad-spectrum anticancer agents. nih.gov Similarly, isatin (B1672199) derivatives, which can be conceptually related, have been explored as dual inhibitors of VEGFR2 and c-Met, another key kinase in cell motility and invasion. acs.org

Other Kinase Targets: The versatility of the thiazole scaffold extends to other kinases. Pyrazole derivatives incorporating a thiazolidin-4-one moiety have been investigated as inhibitors of Aurora-A kinase, a key regulator of mitosis. One such compound, P-6 , showed potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. nih.gov

| Compound Class | Target Kinase | Key Derivative(s) | IC50 (µM) | Reference |

| Imidazo[2,1-b]thiazoles | EGFR | 39 | 0.153 | researchgate.net |

| 43 | 0.122 | researchgate.net | ||

| HER2 | 39 | 0.108 | researchgate.net | |

| 43 | 0.078 | researchgate.net | ||

| Thiazolyl-pyrazolines | VEGFR-2 | 10d | 0.043 | tandfonline.com |

| Pyrazolyl-thiazolidinones | Aurora-A Kinase | P-6 | 0.11 | nih.gov |

Enzyme Assays for Other Specific Target Proteins

Beyond kinases, thiazole derivatives have been shown to inhibit other classes of enzymes.

Dihydrofolate Reductase (DHFR): In addition to their kinase activity, imidazo[2,1-b]thiazole derivatives were also found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. Compounds 39 and 42 were the most effective DHFR inhibitors, with IC50 values of 0.291 and 0.123 µM, respectively, suggesting a multi-targeting mechanism of action. researchgate.net

Aromatase: Certain novel thiazole derivatives have been evaluated as potential aromatase inhibitors for breast cancer therapy. Compound 8 from one study demonstrated a strong inhibitory effect on both aromatase and protein tyrosine kinase enzymes. nih.gov

Cyclooxygenase (COX): Thiazole carboxamide derivatives have been designed as inhibitors of COX-1 and COX-2, enzymes central to inflammation. Compound 2b was found to be a potent inhibitor of both COX-1 (IC50 = 0.239 μM) and COX-2 (IC50 = 0.191 μM). acs.org

Superoxide (B77818) Dismutase (SOD): The superoxide dismutase from Leishmania braziliensis (LbSOD), which is distinct from the human enzyme, has been identified as a potential drug target. Thiazole derivatives have been shown to bind to LbSOD with micromolar affinity, suggesting a potential application in treating leishmaniasis. tandfonline.com

Molecular Interaction Studies with Biomolecules

The biological activity of these compounds is fundamentally linked to their ability to bind to and interact with large biomolecules like proteins and nucleic acids.

Protein Binding Assays (e.g., Tubulin Polymerization Inhibition, DNA Interaction)

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov Numerous thiazole-containing compounds have been designed to disrupt microtubule dynamics by inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govmdpi.com

A series of thiazole-naphthalene derivatives were synthesized, with compound 5b emerging as a potent inhibitor of tubulin polymerization, showing an IC50 of 3.3 µM, which is more potent than the reference drug colchicine (IC50 = 9.1 μM). nih.gov Another study on 2,4-disubstituted thiazoles identified a derivative that inhibited tubulin polymerization with an IC50 of 2.00 ± 0.12 μM, surpassing the activity of the well-known inhibitor Combretastatin (B1194345) A-4 (CA-4). frontiersin.orgnih.gov Molecular docking studies consistently show these thiazole derivatives binding effectively within the colchicine binding site of tubulin. nih.govmdpi.com

| Compound Class | IC50 for Tubulin Polymerization (µM) | Reference |

| Thiazole-naphthalene derivative (5b ) | 3.3 | nih.gov |

| Thiazole-based chalcone (B49325) (2e ) | 7.78 | mdpi.com |

| 2,4-disubstituted thiazole (IV ) | 2.00 | frontiersin.org |

| Combretastatin A-4 (Reference) | 4.93 - 9.1 | nih.govmdpi.com |

DNA Interaction: Some thiazole derivatives exert their biological effects by interacting directly with DNA. Thiazole-naphthyl derivatives have been studied for their anticancer efficacy by targeting DNA. cdfd.org.in Other studies have shown that novel thiazole-related cyanoacrylamide derivatives can cleave plasmid DNA, an activity that is significantly enhanced upon photo-irradiation. nih.gov This suggests a mechanism involving the generation of reactive oxygen species that damage DNA. nih.gov Furthermore, some thiazole-containing compounds have been identified as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication, indicating potential as antibacterial agents. nih.gov

Receptor Ligand Binding Profiling and Selectivity Studies

The thiazole scaffold has been incorporated into ligands designed to bind with high affinity and selectivity to various cell surface and intracellular receptors.

Adenosine (B11128) A3 Receptors: Thiazole and thiadiazole analogs have been developed as potent antagonists for the human adenosine A3 receptor, with some derivatives showing subnanomolar affinity and high selectivity over other adenosine receptor subtypes. nih.gov

Sigma-1 (σ1) Receptors: By bioisosterically replacing a thiophene (B33073) ring with a thiazole, researchers have developed a diverse set of ligands for the σ1 receptor. Pyridyl-substituted thiazole derivatives, in particular, showed low-nanomolar σ1 affinity (Ki = 1.3 and 1.9 nM) and very high selectivity (>1500-fold) over the σ2 subtype. nih.gov

Cannabinoid CB2 Receptors: Benzothiazole (B30560) derivatives have been synthesized and shown to act as selective agonists for the cannabinoid CB2 receptor, with some compounds exhibiting affinity in the picomolar range and high selectivity over the CB1 receptor. researchgate.net

Cellular Pathway Modulation in Model Systems

The inhibition of specific enzymes and binding to molecular targets by thiazole derivatives translates into significant effects on cellular pathways, often leading to cell cycle arrest and apoptosis in cancer models.

Studies on thiazole-naphthalene derivatives demonstrated that the most potent compound, 5b , arrested the cell cycle in the G2/M phase and induced apoptosis in MCF-7 breast cancer cells. nih.gov This is a hallmark of agents that disrupt microtubule function. Similarly, other thiazole derivatives have been shown to induce cell cycle arrest at the G1/S phase. mdpi.com

The apoptotic effects have been further elucidated in several studies. One potent thiazole derivative was shown to induce apoptosis in MDA-MB-231 breast cancer cells by altering the mitochondrial membrane potential (MMP) and increasing the levels of the tumor suppressor protein p53. researchgate.net The reduction in MMP leads to the release of pro-apoptotic factors, activating the intrinsic cell death pathway. researchgate.net In another study, a different thiazole derivative increased the percentage of both early and late apoptotic cells in MCF-7 cultures, confirming its ability to trigger programmed cell death. nih.govmdpi.com This modulation of critical cellular pathways for survival and proliferation underscores the therapeutic potential of this class of compounds.

Investigation of Specific Molecular Targets and Signaling Cascades

The therapeutic potential of bromophenyl-thiazole derivatives has been explored through computational and biological studies to identify their specific molecular targets. These investigations have primarily pointed towards anticancer and antimicrobial pathways.

Anticancer Targets:

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell structure. nih.gov Their disruption is a key strategy in cancer therapy. nih.gov Several thiazole derivatives have been identified as tubulin polymerization inhibitors. nih.govacs.orgnih.gov Molecular docking studies on compounds structurally related to 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline suggest they bind to the colchicine binding site of β-tubulin. nih.govnih.gov This interaction disrupts the dynamic equilibrium of microtubule formation, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death). nih.govnih.gov

Receptor Tyrosine Kinases (RTKs): Signaling pathways initiated by RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), are often dysregulated in cancer, promoting tumor growth and angiogenesis. mdpi.comresearchgate.net Certain thiazole derivatives have shown inhibitory activity against VEGFR-2, suggesting a mechanism that could block tumor angiogenesis. mdpi.comresearchgate.net

Hormone Receptors: For hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, the estrogen receptor is a key therapeutic target. nih.gov Molecular docking studies have been performed on 4-(4-bromophenyl)-thiazol-2-amine derivatives against the estrogen receptor alpha (ERα, PDB ID: 3ERT), indicating that this signaling pathway is a potential target for this class of compounds. nih.govresearchgate.net

Other Cancer-Related Proteins: In silico studies have also explored the interaction of thiazole derivatives with other crucial proteins in cancer cell proliferation and survival, including aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). mdpi.comresearchgate.net

Antimicrobial Targets:

To combat microbial resistance, research has focused on identifying novel bacterial targets. Molecular docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have indicated potential binding to bacterial enzymes essential for survival. One such target is the D-alanyl-D-alanine carboxypeptidase (PDB ID: 1JIJ), an enzyme involved in bacterial cell wall synthesis. nih.govresearchgate.net Other research on aminothiazole derivatives points to the inhibition of β-Ketoacyl-ACP Synthase (KasA) in Mycobacterium tuberculosis and the enzyme MurB, which is involved in peptidoglycan biosynthesis, as probable antibacterial mechanisms. nih.govtandfonline.com

Biochemical Characterization of Target Engagement and Downstream Effects

The engagement of bromophenyl-thiazole derivatives with their molecular targets has been characterized using a combination of in silico modeling and in vitro biochemical and cell-based assays. These studies confirm the biological consequences of target interaction.

Characterization of Anticancer Effects:

The downstream effects of targeting pathways like tubulin polymerization or receptor signaling are manifested as reduced cell viability and proliferation. The Sulforhodamine B (SRB) assay is a widely used method to quantify these cytotoxic effects. nih.govcreative-bioarray.comscispace.com This assay relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass that is proportional to the number of living cells. scispace.comnih.gov

Studies on various thiazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. nih.govmdpi.com For instance, a novel series of thiazole-naphthalene derivatives showed potent activity against MCF-7 and A549 cells, with the most active compound exhibiting IC₅₀ values of 0.48 µM and 0.97 µM, respectively. nih.gov

The table below summarizes the in vitro anticancer activity of a representative 4-(4-bromophenyl)-thiazol-2-amine derivative against the MCF-7 breast cancer cell line.

| Compound | Target Cell Line | Assay | Result (IC₅₀) | Reference Drug | Reference Drug (IC₅₀) |

|---|---|---|---|---|---|

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF-7 (Breast Adenocarcinoma) | SRB | 1.54 µM | 5-Fluorouracil | 1.84 µM |

To confirm the mechanism of action, tubulin polymerization inhibition assays are performed. rsc.org These assays typically measure the increase in turbidity or fluorescence as purified tubulin polymerizes into microtubules. Thiazole derivatives have been shown to inhibit this process directly, with some compounds demonstrating IC₅₀ values in the low micromolar or even nanomolar range, comparable to or exceeding the potency of known inhibitors like colchicine and combretastatin A-4. nih.govacs.orgrsc.org

Characterization of Antimicrobial Effects:

The efficacy of these compounds against microbial pathogens is determined using standard microbiology assays. The turbidimetric method, or broth microdilution, is commonly used to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Derivatives of 4-(4-bromophenyl) thiazol-2-amine have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans. nih.govnih.gov

The table below presents the antimicrobial activity for representative 4-(4-bromophenyl)-thiazol-2-amine derivatives.

| Compound | Microorganism | Result (MIC in µg/mL) | Standard Drug | Standard Drug (MIC in µg/mL) |

|---|---|---|---|---|

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | S. aureus | 6.25 | Norfloxacin | 3.12 |

| C. albicans | 6.25 | Fluconazole | 3.12 | |

| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | S. aureus | 6.25 | Norfloxacin | 3.12 |

| C. albicans | 6.25 | Fluconazole | 3.12 |

These biochemical characterizations confirm that the observed cytotoxic and antimicrobial effects of these thiazole derivatives are direct consequences of their engagement with specific molecular targets, leading to the disruption of critical cellular pathways.

Molecular Docking and Ligand Protein Interaction Profiling

Characterization of Ligand-Protein Interaction Features

Beyond a simple binding score, a detailed analysis of the non-covalent interactions between the ligand and the protein is essential for understanding the structural basis of binding. These interactions dictate the specificity and stability of the complex.

Hydrogen bonds are highly directional interactions that play a critical role in molecular recognition. For 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline, the aniline (B41778) nitrogen and the thiazole (B1198619) nitrogen atoms are potential hydrogen bond acceptors, while the amine hydrogens are potential donors. A molecular docking study would precisely map these hydrogen bonding interactions with amino acid residues in the protein's active site, such as asparagine, glutamine, serine, and threonine. The formation of stable hydrogen bond networks is often a hallmark of potent inhibitors.

The aromatic nature of the phenyl and thiazole rings in this compound makes it a candidate for pi-stacking interactions. These can occur with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further anchoring the ligand in the binding site.

Furthermore, the bromine atom on the phenyl ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chain. The presence and geometry of halogen bonds can significantly enhance binding affinity and specificity, a feature that would be a key point of investigation in any computational study of this compound.

Table 2: Potential Interacting Moieties of this compound

| Compound Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Aniline -NH2 group | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain O), Main chain C=O |

| Thiazole Nitrogen | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr (side chain H), Main chain N-H |

| Phenyl & Bromophenyl Rings | Hydrophobic, Pi-Stacking | Leu, Ile, Val, Ala, Phe, Tyr, Trp |

| Bromine Atom | Halogen Bonding | Main chain C=O, Ser, Thr (side chain O), Asp, Glu |

Note: This table is a theoretical projection of potential interactions for this compound based on its chemical structure and general principles of molecular interaction.

Structure-Based Drug Design (SBDD) Applications and Lead Optimization Strategies

Structure-Based Drug Design (SBDD) is a cornerstone of modern drug discovery, leveraging the three-dimensional structure of a biological target to design and optimize ligands. nih.gov The thiazole scaffold, as present in this compound, is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. nih.gov

The process of lead optimization involves iterative modifications of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For thiazole-based compounds, this often involves the introduction of various substituents on the phenyl and amine groups. For example, the discovery and optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold against cancer cells highlight a successful lead optimization campaign. nih.gov In this study, structure-activity relationships were established, leading to the identification of a lead compound with potent activity against various cancer cell lines.

Strategies for the lead optimization of thiazole derivatives, which could be applied to this compound, include:

Modification of the Aniline Moiety: Introducing different substituents on the aniline ring can modulate the electronic properties and steric bulk, influencing binding affinity and selectivity.

Substitution on the Phenyl Ring: The position and nature of the substituent on the bromophenyl ring can be altered to explore different binding pockets and interactions.

Bioisosteric Replacement: The bromine atom could be replaced with other halogens or functional groups to fine-tune the compound's properties.

A study on N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides demonstrates a classic example of hit-to-lead optimization, where a series of derivatives were synthesized and evaluated as enzyme inhibitors. nih.gov This approach, guided by computational modeling and biological testing, can lead to the development of highly potent and selective drug candidates.

The table below outlines potential lead optimization strategies applicable to the this compound scaffold.

| Optimization Strategy | Rationale | Potential Outcome | Reference |

| Substitution on the aniline ring | Explore new interactions within the binding site | Enhanced potency and selectivity | nih.gov |

| Modification of the bromophenyl group | Modulate halogen bonding and hydrophobic interactions | Improved binding affinity | mdpi.com |

| Introduction of flexible linkers | Access deeper pockets of the active site | Increased potency | nih.gov |

Applications of 3 4 3 Bromophenyl Thiazol 2 Yl Aniline and Thiazole Scaffolds in Material Science and Other Fields

Utilization as Chemical Probes for Biological Systems

The thiazole (B1198619) scaffold is a key component in the design of chemical probes for studying biological systems. nih.govnih.govglobalresearchonline.net Thiazole derivatives are found in numerous natural products and FDA-approved drugs, highlighting their biocompatibility and diverse biological activities, which include antiviral, antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov These inherent biological activities make the thiazole ring an attractive framework for developing probes to investigate various cellular processes. nih.gov

While specific studies on the use of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline as a chemical probe are not extensively documented, the broader class of thiazole-containing molecules has been successfully employed in this capacity. For instance, thiazole derivatives have been developed as inhibitors for enzymes like SIRT2 and LbSOD, allowing for the probing of their functions in cancer and other diseases. mdpi.comresearchgate.net Fragment-based drug discovery campaigns have also identified thiazole-containing fragments as hits for various biological targets. nih.gov The reactivity of the thiazole ring can be modulated through substitution, enabling the design of probes with specific functionalities. nih.gov The development of a focused library of fragment-sized thiazoles for screening against biological targets underscores their potential in chemical biology. nih.gov

A notable example of a thiazole-based probe is Thiazole Orange (TO), a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. mdpi.comnih.gov This "turn-on" fluorescence is a result of the restriction of intramolecular torsional motion upon intercalation into DNA or RNA, providing a high signal-to-noise ratio. mdpi.comnih.gov This property has led to the development of numerous TO-based sensors for detecting a wide range of biomolecules and ions. mdpi.comnih.gov

Role in the Development of Advanced Materials (e.g., Dyes, Fluorescent Sensors, Non-Linear Optics)

The versatile electronic and photophysical properties of thiazole derivatives make them valuable building blocks for advanced materials. Their applications span from traditional dyes to sophisticated components in non-linear optics and fluorescent sensors.

Dyes and Fluorescent Sensors:

The thiazole core is a key chromophore and fluorophore in many synthetic dyes. chim.it The photophysical properties of thiazole derivatives can be fine-tuned by introducing various functional groups and substituents. chim.it For example, the synthesis of thieno[2,3-d]thiazole (B11776972) derived azo dyes has produced compounds with strong absorption in the near-infrared region (around 690–740 nm). researchgate.net

Thiazole-based fluorescent molecules have shown significant emission in both solution and solid states, making them suitable for applications like organic light-emitting diodes (OLEDs). researchgate.net The design of asymmetric donor-acceptor-donor' (D-A-D') architectures featuring a thiazole acceptor has yielded compounds with high quantum yields. researchgate.net Furthermore, thiazolo[5,4-d]thiazole (B1587360) (TTz) derivatives are being explored for their potential in solid-state photonic and fluorescence-based optical devices due to their remarkable photophysical properties. rsc.org

The development of fluorescent sensors based on thiazole scaffolds is a burgeoning area of research. Thiazole Orange and its derivatives are prime examples of "turn-on" fluorescent probes that are essentially non-emissive in solution but become highly fluorescent upon binding to target molecules, a property governed by the restriction of intramolecular rotation. mdpi.comnih.gov This has been exploited to create sensors for nucleic acids, proteins, and various ions. mdpi.comnih.gov

Non-Linear Optics (NLO):

Thiazole rings have been shown to enhance the second-order non-linear optical (NLO) susceptibilities of molecules. acs.org The incorporation of thiazole moieties into donor-acceptor type organic dyes is a common strategy for creating materials with significant NLO properties. researchgate.net The third-order NLO polarizability (γ) of thiazole and benzothiazole (B30560) derivatives has been investigated, with some compounds exhibiting γ values several times larger than that of para-nitroaniline, a standard NLO material. tandfonline.com

Studies on thiazolopyrimidoquinoline derivatives have demonstrated that specific substitutions on the benzene (B151609) ring can lead to large non-linear absorption coefficients (β) and non-linear refractive indices (n2), making them promising for NLO applications. nih.gov The correlation between molecular structure, dipole moment, and NLO properties is a key area of investigation in the design of new thiazole-based NLO materials. nih.gov

| Thiazole Derivative Class | Application | Key Findings | References |

| Thieno[2,3-d]thiazole azo dyes | Dyes | Highly bathochromic, absorbing in the range of c. 690–740 nm. | researchgate.net |

| Asymmetric thiazole-based D-A-D' compounds | Dual-State Emitters | Significant emission in both solution (QY=73-100%) and solid-state (QY=14-59%). | researchgate.net |

| Thiazolo[5,4-d]thiazole (TTz) derivatives | Solid-state photonics | Remarkable photophysical properties suitable for fluorescence-based optical devices. | rsc.org |

| Thiazole and benzothiazole derivatives | Non-Linear Optics | Large third-order NLO polarizability (γ), several times larger than para-nitroaniline. | tandfonline.com |

| Thiazolopyrimidoquinoline derivatives | Non-Linear Optics | Large nonlinear absorption coefficient (β) and nonlinear refractive index (n2). | nih.gov |

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

Thiazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys in different corrosive environments. scispace.comnih.govacs.org Their efficacy stems from the presence of heteroatoms (sulfur and nitrogen), aromatic rings, and π-bonds in their structure, which facilitate their adsorption onto metal surfaces. scispace.com

The inhibition of corrosion by thiazole derivatives is generally attributed to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. scispace.comnih.gov The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. scispace.comnih.gov The strength and nature of this adsorption can be influenced by the concentration of the inhibitor and the specific metal and corrosive medium involved. scispace.comnih.gov

Electrochemical studies, such as potentiodynamic polarization, have shown that many thiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. scispace.com The inhibition efficiency of these compounds generally increases with their concentration. scispace.comnih.gov For instance, a novel thiazole derivative, 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT), demonstrated a high inhibition efficiency of 95.35% for mild steel in an acidic medium. acs.org

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the corrosion inhibition mechanism at a molecular level. nih.govworldscientific.com These studies help in correlating the molecular structure of the inhibitors with their performance by calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). worldscientific.com

| Thiazole Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | References |

| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | Mild Steel | HCl | 95.35 | - | acs.org |

| Bimannich base with thiazole (TZBM) | Carbon Steel | Cl⁻ + H₂S + CO₂ (at 180 °C) | High (corrosion rate < 0.076 mm/a at 1500 ppm) | Langmuir | nih.gov |

| General Thiazole Derivatives | Various Metals | Acidic/Basic | High | Langmuir | scispace.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Enhanced Structural Diversity and Complexity

The synthesis of 2,4-disubstituted thiazoles, the core structure of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline, has traditionally been dominated by the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides. synarchive.comyoutube.comtandfonline.com While effective, there is a growing need for more versatile and efficient synthetic routes to generate a wider array of structurally diverse and complex analogues.

Recent advancements have focused on developing novel synthetic strategies. These include:

One-Pot Syntheses: Researchers have developed one-pot methods using diazoketones with thiosemicarbazide (B42300) or thiourea, offering a scalable and versatile approach to 2,4-disubstituted thiazoles. chemrxiv.org

Multi-component Reactions: Novel multi-component reactions are being explored for the synthesis of highly substituted thiazoles, providing a streamlined and efficient pathway to complex molecules. bohrium.com

Catalytic Methods: The use of catalysts, such as copper, is being investigated for the direct arylation of thiazole C-H bonds, allowing for the introduction of diverse substituents. organic-chemistry.org

Green Chemistry Approaches: The use of environmentally friendly solvents and reagents, such as water extracts of banana peel, is being explored to develop more sustainable synthetic protocols for thiazole derivatives. researchgate.net

These innovative synthetic methods will be crucial for creating libraries of this compound analogues with varied substitution patterns on both the phenyl and aniline (B41778) rings. This structural diversity is essential for probing structure-activity relationships (SAR) and optimizing the pharmacological properties of these compounds. nih.gov

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of thiazole-aniline based compounds, a synergistic approach combining computational modeling and experimental validation is becoming increasingly vital. nih.gov In silico methods, such as molecular docking and density functional theory (DFT) calculations, can provide profound insights into the molecular properties and biological interactions of these compounds. nih.govrsc.org

Key areas where this integrated approach will be impactful include:

Mechanism of Action Studies: Molecular docking can elucidate the binding modes of this compound and its analogues with their biological targets. nih.govrsc.org This can help in understanding the key interactions responsible for their activity and guide the design of more potent inhibitors.

Predictive Modeling: Computational tools can be used to predict the ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and experimental testing. researchgate.net

Understanding Reaction Mechanisms: Computational studies can be employed to investigate the mechanisms of synthetic reactions, such as the Hantzsch thiazole synthesis, leading to the optimization of reaction conditions and the development of new synthetic methodologies. nih.gov

Quantum Chemical Investigations: These studies can provide detailed insights into the electronic features of thiazole derivatives, which can be correlated with their reactivity and biological activity. acs.org

By combining the predictive power of computational chemistry with the empirical data from experimental studies, researchers can gain a more comprehensive understanding of the structure-property relationships governing the behavior of this compound and its derivatives.

Exploration of New Biological Targets and Pathways for Thiazole-Aniline Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications. nih.govnih.govacs.orgnih.gov Thiazole derivatives have demonstrated a plethora of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netmdpi.com

Future research will focus on identifying and validating new biological targets for the thiazole-aniline scaffold. This includes:

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. nih.gov Thiazole derivatives have shown promise as inhibitors of various kinases, and further investigation into their kinase inhibitory profiles is warranted. nih.gov

Enzyme Inhibition: Thiazole-based compounds have been shown to inhibit various enzymes, including human lactate (B86563) dehydrogenase A (hLDHA), which is a potential target for cancer therapy. nih.govacs.org Exploring the inhibitory activity of this compound and its analogues against other disease-relevant enzymes is a promising avenue of research.

Ion Channel Modulation: Transient Receptor Potential Melastatin 8 (TRPM8) channels are implicated in pain and other sensory pathways. Thiazole derivatives have been identified as potential TRPM8 antagonists, suggesting a role for this scaffold in the development of novel analgesics. nih.gov

Antimicrobial Drug Discovery: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents. nih.gov Thiazole derivatives have a long history of use as antimicrobial agents, and the exploration of their activity against resistant strains and novel microbial targets is a critical area of research. nih.govresearchgate.net

The structural versatility of the thiazole-aniline scaffold makes it an ideal starting point for the development of selective and potent modulators of a wide range of biological targets.

Design of Multifunctional Hybrid Molecules and Multi-Target Inhibitors

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing drugs with improved efficacy and the ability to overcome drug resistance. nih.govacs.orgnih.gov The thiazole-aniline scaffold is an excellent platform for the design of such hybrid molecules.

Future directions in this area include:

Hybrid Anticancer Agents: Combining the thiazole-aniline core with other anticancer pharmacophores, such as sulfonamides or chalcones, could lead to the development of multi-target agents that inhibit multiple signaling pathways involved in cancer progression. frontiersin.org

Dual-Action Antimicrobials: Hybrid molecules incorporating the thiazole-aniline scaffold and another antimicrobial agent could exhibit synergistic activity and be effective against drug-resistant pathogens. nih.gov

Targeting Multiple Pathways: By rationally designing hybrid molecules, it may be possible to simultaneously modulate different biological targets involved in a particular disease, leading to a more comprehensive therapeutic effect. nih.gov

The development of multifunctional hybrid molecules based on the this compound scaffold represents a sophisticated approach to drug design with the potential to address complex diseases.

Investigation of Bromine Atom Influence on Molecular Reactivity and Intermolecular Interactions

The presence of a bromine atom on the phenyl ring of this compound is not merely a synthetic handle but also plays a significant role in modulating the compound's physicochemical properties and biological activity. The influence of the bromine atom on molecular reactivity and intermolecular interactions is a key area for future investigation.

Key aspects to be explored include:

Halogen Bonding: The bromine atom can participate in halogen bonds, which are non-covalent interactions that can influence ligand binding to biological targets and molecular packing in the solid state. nih.govmdpi.com A detailed investigation of the halogen bonding capabilities of this compound could provide insights into its mechanism of action and guide the design of analogues with enhanced binding affinity.

Reactivity Modulation: The electron-withdrawing nature of the bromine atom can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. msu.edurutgers.edustackexchange.comlibretexts.orgjove.com Understanding this influence is crucial for the development of synthetic strategies to further functionalize the bromophenyl ring.

Pharmacokinetic Properties: The lipophilicity and metabolic stability of a drug molecule are critical for its in vivo efficacy. The bromine atom can affect these properties, and a systematic study of the impact of bromine substitution on the pharmacokinetic profile of thiazole-aniline derivatives is warranted. nih.gov

Intermolecular Interactions: The bromine atom can engage in various intermolecular interactions, including dispersion forces, which can affect the compound's physical properties and its interactions with biological macromolecules. libretexts.org

A thorough understanding of the role of the bromine atom will be instrumental in the rational design of next-generation thiazole-aniline derivatives with optimized properties for specific therapeutic applications.

Q & A

Q. Key Challenges :

- Purification of intermediates (e.g., column chromatography with silica gel or recrystallization) .

- Optimizing reaction conditions (e.g., temperature, catalysts) to avoid side reactions like over-bromination .

How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Q. Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : The aromatic protons of the aniline and thiazole moieties show distinct splitting patterns (e.g., doublets for thiazole protons at δ 7.2–8.5 ppm). The NH2 group appears as a broad singlet near δ 5.5–6.0 ppm .

- 13C NMR : The thiazole carbons resonate at δ 120–160 ppm, while the bromophenyl carbons show characteristic deshielding due to the electron-withdrawing bromine .

- Mass Spectrometry (ESI-MS or HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z ~345–350 for C15H10BrN3S) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles, dihedral angles between the thiazole and phenyl rings, and hydrogen-bonding networks .

How does the 3-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus :

The bromine atom at the meta-position enables:

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups. The bromine’s position directs regioselectivity, as seen in similar bromophenyl-thiazole systems .

- Buchwald-Hartwig Amination : Substitution with amines to diversify the aromatic core. Steric and electronic effects of the bromine may slow reactivity, requiring optimized ligands (e.g., XPhos) .

Data Contradiction Analysis :

While bromine typically accelerates cross-coupling, steric hindrance from the thiazole ring might reduce yields. Comparative studies with para-bromo analogs are recommended to assess positional effects .

What strategies are employed to functionalize the aniline moiety for synthesizing urea or thiourea derivatives?

Q. Advanced Methodological Approach :

- Thiourea Formation : React the aniline with aryl isothiocyanates (e.g., under reflux in ethanol with catalytic acetic acid) to form 1-(4-(thiazol-2-yl)phenyl)-3-aryl thioureas. Cyclization with acid yields oxadiazinane or triazinane derivatives, as demonstrated in .

- Urea Derivatives : Treat the aniline with carbonyl diimidazole (CDI) followed by primary amines to generate urea linkages. shows high-yield urea formation (70–88%) using substituted phenyl isocyanates .

Q. Critical Parameters :

- Solvent polarity (e.g., DMF vs. THF) impacts reaction rates.

- Steric bulk of substituents affects cyclization efficiency .

How can computational chemistry predict the electronic properties of this compound?

Q. Advanced Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity in electron-transfer processes.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to guide drug design. The thiazole ring’s electron-deficient nature may enhance binding to hydrophobic pockets .

Q. Limitations :

- Solvent effects and dynamic motion are often oversimplified in static models.

What analytical techniques are used to monitor intermediates during synthesis?

Q. Basic to Intermediate Methods :

- TLC : Track reaction progress using silica plates and UV visualization.

- HPLC : Quantify purity with C18 columns and acetonitrile/water gradients .

- In-situ IR Spectroscopy : Monitor functional group transformations (e.g., NH2 consumption during thiourea formation) .

How does the thiazole ring’s electronic environment affect spectroscopic characteristics?

Q. Advanced Analysis :

- NMR Deshielding : The thiazole’s electron-withdrawing nature shifts adjacent protons downfield. For example, the thiazole C-H proton resonates at δ 8.2–8.5 ppm, distinct from benzene protons .

- UV-Vis Spectroscopy : Conjugation between the thiazole and aryl rings results in absorption maxima near 300–350 nm, useful for photophysical studies .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.